molecular formula C6H13NO2 B1247543 Methylbetain

Methylbetain

Cat. No.: B1247543
M. Wt: 131.17 g/mol
InChI Key: CJKONRHMUGBAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylbetain (hypothetical structure based on nomenclature) is a quaternary ammonium compound classified under organic nitrogen compounds. These compounds play critical roles in biological systems, including osmoregulation, methyl group donation, and enzyme stabilization .

Given the absence of direct references to this compound in the provided evidence, this analysis will focus on structurally similar betaines, such as Alanine betaine (Propiobetaine) from , to infer comparative properties.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

2-(trimethylazaniumyl)propanoate

InChI

InChI=1S/C6H13NO2/c1-5(6(8)9)7(2,3)4/h5H,1-4H3

InChI Key

CJKONRHMUGBAQI-UHFFFAOYSA-N

SMILES

CC(C(=O)[O-])[N+](C)(C)C

Canonical SMILES

CC(C(=O)[O-])[N+](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Alanine Betaine (Propiobetaine)

Structure and Classification :

  • Alanine betaine (CAS 6458-06-6) is a three-carbon betaine derivative with the formula $ C6H{13}NO_2 $. It is classified as a tetraalkylammonium salt under organic nitrogen compounds .

Physicochemical Properties :

  • PubChem ID : 441440
  • Solubility : Higher solubility in polar solvents compared to aromatic betaines (e.g., phenylbetaine) due to its zwitterionic nature.
  • Biological Role : Acts as an osmolyte in extremophiles, stabilizing proteins under stress conditions .
Hypothetical Comparison with Methylbetain

Assuming this compound is a structural analog with a shorter carbon chain (e.g., trimethylglycine or glycine betaine), key differences would include:

  • Chain Length : this compound (two carbons) vs. Alanine betaine (three carbons). Shorter chains may reduce steric hindrance in enzymatic reactions.
  • Methylation Pattern : Both compounds feature trimethylammonium groups, but backbone variations influence metabolic pathways. For example, glycine betaine donates methyl groups in the methionine cycle, while alanine betaine may participate in propionate metabolism .
Comparative Table of Betaines
Property Alanine Betaine (Propiobetaine) Glycine Betaine (Hypothetical this compound)
CAS Number 6458-06-6 107-43-7
Formula $ C6H{13}NO_2 $ $ C5H{11}NO_2 $
Carbon Backbone 3 carbons 2 carbons
PubChem ID 441440 247
Biological Role Osmolyte, enzyme stabilizer Methyl donor, osmoprotectant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methylbetain
Reactant of Route 2
Methylbetain

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